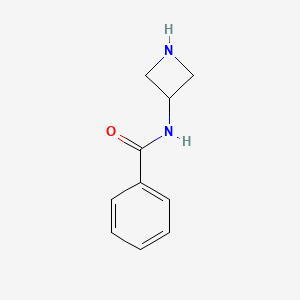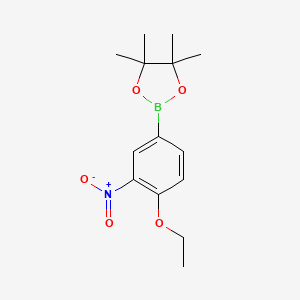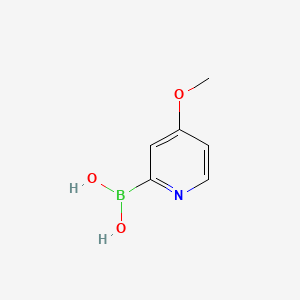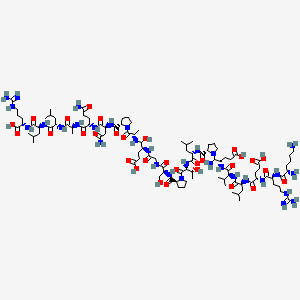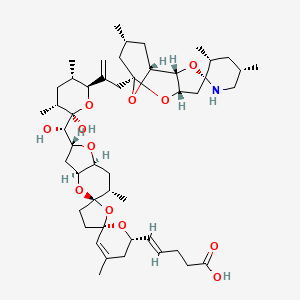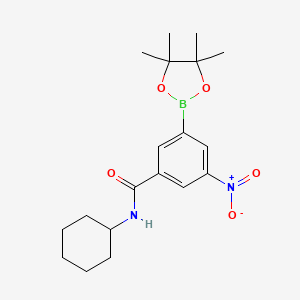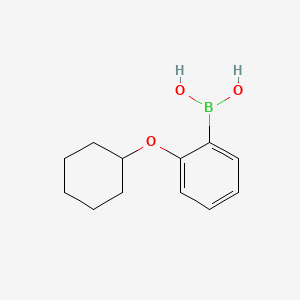
(2-(Cyclohexyloxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(Cyclohexyloxy)phenyl)boronic acid” is a boronic acid derivative with the empirical formula C12H17BO3 and a molecular weight of 220.07 . It is a solid compound .
Synthesis Analysis
The synthesis of boronic acid derivatives, including “(2-(Cyclohexyloxy)phenyl)boronic acid”, often involves the addition of organometallic reagents to boranes . A series of modular and functional PBA-BODIPY dyes have been synthesized, demonstrating the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .Molecular Structure Analysis
The molecular structure of “(2-(Cyclohexyloxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexyl group through an oxygen atom .Chemical Reactions Analysis
Boronic acids, including “(2-(Cyclohexyloxy)phenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .Physical And Chemical Properties Analysis
“(2-(Cyclohexyloxy)phenyl)boronic acid” is a solid compound . The effect of various polyols on the physical and chemical properties of boronic acids has been studied . The interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Oral Cancer Cells
Phenyl boronic acid derivatives, such as (2-(Cyclohexyloxy)phenyl)boronic acid, have been used in the development of nanophotosensitizers for photodynamic therapy (PDT) of oral cancer cells . In this application, the compound is incorporated into nanophotosensitizers, which are then used to generate reactive oxygen species (ROS) that are toxic to cancer cells .
Drug Delivery Devices
Boronic acids and their esters, including (2-(Cyclohexyloxy)phenyl)boronic acid, are considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
(2-(Cyclohexyloxy)phenyl)boronic acid can be used in the preparation of Ni (II) pincer complex and Pd (II) pyridoxal hydrazone metallacycles . These complexes serve as catalysts for the Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction used in organic chemistry to synthesize carbon-carbon bonds .
N-Type Polymers for All-Polymer Solar Cells
This compound has been used in the preparation of N-type polymers for all-polymer solar cells . These solar cells are a type of organic solar cell that uses organic materials to absorb light and convert it into electricity .
Development of Potent and Selective mTOR Kinase Inhibitors
(2-(Cyclohexyloxy)phenyl)boronic acid has been used in the synthesis of a novel series of potent and selective mTOR kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .
Fluorescent Sensors for Catechol and Its Amino-Derivatives
Boronic acids, including (2-(Cyclohexyloxy)phenyl)boronic acid, have been used in the development of fluorescent sensors for catechol and its amino-derivatives . These sensors can be used in various applications, including environmental monitoring and medical diagnostics .
Mecanismo De Acción
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium
Biochemical Pathways
In general, boronic acids are involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
In general, the result of its action in suzuki-miyaura cross-coupling reactions would be the formation of a new carbon-carbon bond .
Action Environment
It’s known that the conditions of suzuki-miyaura cross-coupling reactions, such as temperature and the presence of a palladium catalyst, can significantly impact the reaction’s success .
Safety and Hazards
Direcciones Futuras
Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions of “(2-(Cyclohexyloxy)phenyl)boronic acid” and other boronic acids could involve further exploration in these areas.
Propiedades
IUPAC Name |
(2-cyclohexyloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBLZMXOCYWQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655549 |
Source


|
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313760-77-8 |
Source


|
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)

